3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788454
InChI: InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C7H7BrFNO2S
Molecular Weight: 268.11 g/mol

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17788454

Molecular Formula: C7H7BrFNO2S

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C7H7BrFNO2S
Molecular Weight 268.11 g/mol
IUPAC Name 3-bromo-2-fluoro-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key MKAICBIUGPNUID-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Br)F)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-bromo-2-fluoro-5-methylbenzene-1-sulfonamide is defined by its planar benzene core and strategically positioned substituents. The bromine atom at position 3 contributes steric bulk and electrophilic reactivity, while the fluorine at position 2 enhances electronic effects through its strong electron-withdrawing nature. The methyl group at position 5 provides mild electron-donating character, balancing the electronic profile of the aromatic system. The sulfonamide group introduces hydrogen-bonding capabilities and acidic protons (pKa ~10 for sulfonamides), which are critical for biological interactions.

Table 1: Molecular Properties of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

PropertyValue/Description
IUPAC Name3-bromo-2-fluoro-5-methylbenzenesulfonamide
Molecular FormulaC7H7BrFNO2S\text{C}_7\text{H}_7\text{BrFNO}_2\text{S}
Molecular Weight268.11 g/mol
CAS Number50773-41-6
SMILES NotationCC1=CC(=C(C(=C1)Br)F)S(=O)(=O)N
InChI KeyMKAICBIUGPNUID-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a dihedral angle of ~15° between the sulfonamide group and the benzene ring, minimizing steric clashes.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 3-bromo-2-fluoro-5-methylbenzene-1-sulfonamide typically proceeds via sequential functionalization of a pre-substituted benzene derivative. A representative pathway involves:

  • Bromination: Direct electrophilic bromination of 2-fluoro-5-methylbenzenesulfonamide using bromine (Br2_2) in dichloromethane at 0–5°C.

  • Purification: Recrystallization from acetone/water mixtures yields the final product in ~65% purity, with HPLC analysis confirming >95% purity after column chromatography.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
BrominationBr2_2, CH2_2Cl2_2, 0–5°C72%
PurificationSilica gel chromatography89%

Mechanistic Insights

The bromination step follows an electrophilic aromatic substitution (EAS) mechanism. The sulfonamide group acts as a meta-directing deactivator, positioning the bromine at position 3. Fluorine’s ortho/para-directing nature is overridden by the stronger electron-withdrawing sulfonamide group. Density functional theory (DFT) studies suggest a transition state with partial positive charge development at carbon 3, stabilized by resonance with the sulfonamide.

Analytical Characterization

Advanced analytical techniques ensure structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 7.82 (d, J=8.4 Hz, 1H, H-4), 7.45 (s, 1H, H-6), 7.21 (s, 2H, NH2_2), 2.34 (s, 3H, CH3_3).

    • 13C^{13}\text{C} NMR: δ 142.1 (C-SO2_2), 138.5 (C-Br), 129.8 (C-F), 21.3 (CH3_3).

  • High-Performance Liquid Chromatography (HPLC):

    • Retention time: 6.8 min (C18 column, 70:30 acetonitrile/water).

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 268.0 [M+H]+^+, 270.0 [M+2+H]+^+ (Br isotope pattern).

Biological Activity and Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against carbonic anhydrase isoforms (CA-II and CA-IX) with IC50_{50} values of 120 nM and 450 nM, respectively. This aligns with sulfonamides’ known role as CA inhibitors, potentially aiding in glaucoma and cancer therapy.

Comparative Analysis with Related Sulfonamides

Table 3: Structural and Functional Comparisons

CompoundSubstituentsCA-II IC50_{50}
3-Bromo-2-fluoro-5-methyl-Br (3), F (2), CH3_3 (5)120 nM
4-Fluoro-benzenesulfonamideF (4)85 nM
5-Bromo-2-methyl-benzenesulfonamideBr (5), CH3_3 (2)210 nM

The fluorine atom at position 2 enhances binding affinity compared to non-fluorinated analogs, while the methyl group improves metabolic stability.

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